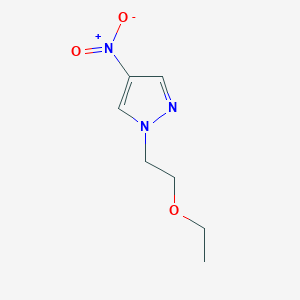![molecular formula C9H6Br3N3 B6361685 3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole CAS No. 1211431-07-0](/img/structure/B6361685.png)
3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole” belongs to a class of compounds known as triazoles . Triazoles are heterocyclic compounds that contain a five-membered ring with three nitrogen atoms and two carbon atoms . They are often used as building blocks in the synthesis of various pharmaceuticals and other biologically active compounds .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized through various routes involving reactions with different reagents . For example, 4,5-dibromo-1H-1,2,3-triazole was synthesized by various routes and reacted with different reagents to give isolable products .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of dibromo-triazoles, including compounds similar to 3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole, has been explored due to their significant applications in medicinal chemistry, bio-conjugation, and materials chemistry. These compounds are characterized by their high biological activity, low toxicity, and systemic nature. For example, the synthesis process involves the use of bromine or N-bromosuccinimide among other agents to achieve high yields. The structures of these compounds are confirmed using various spectroscopic and analytical methods, including 1H-NMR, 13C-NMR, and XRD (Yu et al., 2014).
Biological and Antimicrobial Activities
- Some derivatives of 1,2,4-triazole have been synthesized and evaluated for their antimicrobial activities. For instance, new triazole and triazolothiadiazine derivatives were synthesized and showed significant antimicrobial activities against a variety of microorganisms. These findings underline the potential of such compounds in developing new antimicrobial agents (Kaplancikli et al., 2008).
Electroluminescent and Material Applications
- The introduction of halogen atoms and amino groups into the triazole ring has led to a series of important intermediates for further modifications in the fields of medicine, pesticide, and energetic materials. This shows the versatility of triazole compounds in various scientific and industrial applications (Wang et al., 2020).
Novel Synthetic Pathways and Derivatives
- Research has also focused on the reactions of dibromo-1,2,4-triazole derivatives with other compounds to form new structures. These synthetic pathways are crucial for the development of novel compounds with potential applications in various scientific fields (Khaliullin et al., 2014).
Orientations Futures
The future directions for research on “3,5-Dibromo-1-[(4-bromophenyl)methyl]-1H-1,2,4-triazole” would likely depend on its potential applications. Given the biological activity of similar compounds , it could be of interest in the development of new pharmaceuticals or other biologically active compounds.
Propriétés
IUPAC Name |
3,5-dibromo-1-[(4-bromophenyl)methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br3N3/c10-7-3-1-6(2-4-7)5-15-9(12)13-8(11)14-15/h1-4H,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDCHURFIACPDGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C(=NC(=N2)Br)Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[2-(1,3-Dioxolan-2-yl)ethyl]-3-nitro-1H-pyrazole](/img/structure/B6361619.png)
![3-Nitro-1-{[2-(trifluoromethyl)phenyl]methyl}-1H-pyrazole](/img/structure/B6361620.png)
![3-Nitro-1-[(4-nitrophenyl)methyl]-1H-pyrazole](/img/structure/B6361630.png)
![Butyl[(2E)-3-(2-methoxyphenyl)prop-2-en-1-yl]amine](/img/structure/B6361638.png)
![4-Bromo-2-{[(propan-2-yl)amino]methyl}phenol](/img/structure/B6361654.png)

![1-[(3-Chloro-4-fluorophenyl)methyl]-1,4-diazepane](/img/structure/B6361659.png)
![1-{[2-(Trifluoromethyl)phenyl]methyl}-1H-pyrazol-4-amine](/img/structure/B6361663.png)
![(2-Methylpropyl)({[3-(trifluoromethyl)phenyl]methyl})amine hydrochloride](/img/structure/B6361670.png)
![1-[2-(4-Fluorophenoxy)ethyl]-1H-pyrazol-4-amine](/img/structure/B6361679.png)
amine hydrochloride](/img/structure/B6361692.png)
![Butyl({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6361701.png)
amine hydrochloride](/img/structure/B6361703.png)